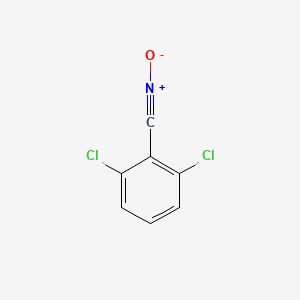

2,6-Dichlorobenzonitrile N-oxide

Übersicht

Beschreibung

2,6-Dichlorobenzonitrile N-oxide is a useful research compound. Its molecular formula is C7H3Cl2NO and its molecular weight is 188.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2,6-Dichlorobenzonitrile (also known as DCBN or dichlobenil) is the cellulose synthesis pathway in plants . Cellulose is a critical component of the plant cell wall and plays a significant role in maintaining the structural integrity of plant cells .

Mode of Action

DCBN interferes with the process of cellulose synthesis . It disrupts the normal formation of cellulose, causing the plant cells to adapt and form cell walls that use minimal amounts of cellulose . Instead, these adapted cell walls rely on Ca 2+ -bridge pectates .

Biochemical Pathways

The interference with cellulose synthesis affects the biochemical pathways involved in the formation and maintenance of plant cell walls . This disruption leads to changes in the distribution and strength of cellulose in the plant cell wall . Additionally, the deposition of pectin, another crucial component of plant cell walls, is reduced in the presence of DCBN .

Pharmacokinetics

The parent compound, 2,6-dichlorobenzonitrile, is known to be soluble in organic solvents but insoluble in water . This suggests that the N-oxide derivative may have similar properties, which could impact its bioavailability and distribution within the plant organism.

Result of Action

The action of DCBN results in significant changes at the molecular and cellular levels. The disruption of cellulose synthesis leads to alterations in the structure of the plant cell wall . Microscopic analysis has shown changes in the organization of cellulose microfibrils and the structure of the cell wall . These changes can affect the growth and development of the plant, as DCBN has herbicidal properties that kill young seedlings of both monocot and dicot species .

Action Environment

The action, efficacy, and stability of 2,6-Dichlorobenzonitrile N-oxide can be influenced by various environmental factors. For instance, the parent compound, 2,6-Dichlorobenzonitrile, has been reported to have a “high potential” to enter groundwater . This suggests that environmental conditions such as soil composition and moisture levels could potentially impact the action of this compound.

Biochemische Analyse

Biochemical Properties

2,6-Dichlorobenzonitrile N-oxide plays a crucial role in biochemical reactions by inhibiting cellulose synthesis. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the activity of cellulose synthase, an enzyme responsible for the polymerization of glucose into cellulose. The inhibition of cellulose synthase by this compound leads to a reduction in cellulose production, which affects the structural integrity of cell walls in plants . Additionally, this compound interacts with other proteins involved in cell wall biosynthesis, leading to alterations in the composition and properties of the cell wall .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, this compound disrupts the normal growth and development of pollen tubes by altering cellulose synthesis . The inhibition of cellulose synthesis results in changes in the organization of the cytoskeleton and vesicle trafficking, leading to abnormal cell morphology and impaired cell function . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by affecting the structural integrity of the cell wall and altering the mechanical properties of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellulose synthase and other biomolecules. By binding to the active site of cellulose synthase, this compound inhibits the enzyme’s activity, preventing the polymerization of glucose into cellulose . This inhibition leads to a reduction in cellulose production and subsequent alterations in cell wall composition and properties . Additionally, this compound may interact with other proteins involved in cell wall biosynthesis, further contributing to its effects on cellular structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In plant cells, prolonged exposure to this compound leads to persistent alterations in cell wall composition and properties, resulting in long-term changes in cell morphology and function . Additionally, the degradation products of this compound may have distinct biochemical and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily affects cellulose synthesis and cell wall composition . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses . The toxic effects of high doses of this compound highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its degradation and transformation into other compounds. The primary metabolic pathway involves the hydrolysis of the nitrile group to form 2,6-dichlorobenzamide, which is further metabolized to 2,6-dichlorobenzoate . These metabolic transformations are catalyzed by enzymes such as nitrile hydratase and amidase . The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can affect overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins . These interactions determine the intracellular concentration and availability of the compound, which in turn affects its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cell wall and associated structures, where it exerts its inhibitory effects on cellulose synthesis . The targeting of this compound to specific cellular compartments is mediated by targeting signals and post-translational modifications . These mechanisms ensure the precise localization and function of the compound within cells, contributing to its overall biochemical and cellular effects .

Biologische Aktivität

2,6-Dichlorobenzonitrile N-oxide (DCBN-O) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicity and metabolic pathways. This article reviews the current understanding of DCBN-O's biological activity, focusing on its mechanisms of action, metabolic transformations, and implications for human health.

DCBN-O is derived from 2,6-dichlorobenzonitrile (DCBN), which is known for its herbicidal properties. The structure of DCBN-O can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 176.01 g/mol

Metabolic Activation

Research indicates that the biological activity of DCBN-O is primarily mediated through metabolic activation involving cytochrome P450 enzymes. In particular, the enzyme CYP2A5 in rodents has been identified as a critical player in the bioactivation process that leads to nasal toxicity. Human orthologs such as CYP2A6 and CYP2A13 are also capable of metabolizing DCBN to form reactive intermediates that can bind to cellular macromolecules, leading to toxicity .

Toxicological Effects

- Nasal Toxicity : DCBN is recognized as a potent nasal toxicant in rodents, with studies showing that it induces permanent loss of olfactory neuroepithelium following exposure. The extent of damage is dose-dependent and correlates with the depletion of non-protein thiols like glutathione (GSH) in the nasal mucosa .

- Biomarkers : The formation of glutathione conjugates (GS-DCBN) has been proposed as potential biomarkers for assessing exposure and toxicity in humans. These metabolites can be detected in nasal-wash fluid and may serve as indicators of DCBN exposure .

- Cellular Impact : The monophenolic metabolites of DCBN have shown to impact yeast cell viability, suggesting broader implications for cellular health and metabolic processes .

Study on Nasal Toxicity

A significant study investigated the bioactivation of DCBN in human nasal mucosa using microsomal preparations. The findings revealed that human nasal tissues could activate DCBN similarly to rodent models, suggesting potential risks for human exposure through inhalation or environmental contamination .

Assessment of Monophenolic Metabolites

Another study focused on the effects of monophenolic metabolites derived from DCBN on yeast cells. These metabolites were shown to affect cellular functions significantly, indicating that even secondary products of DCBN metabolism could have biological consequences .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 176.01 g/mol |

| Key Enzymes Involved | CYP2A5, CYP2A6, CYP2A13 |

| Toxicity Type | Nasal toxicity |

| Proposed Biomarkers | GS-DCBN |

Conclusions

The biological activity of this compound is characterized by its metabolic activation leading to significant toxicological effects, particularly in the nasal mucosa. The ability of human nasal tissues to bioactivate this compound raises concerns regarding occupational and environmental exposure risks. Further research is needed to fully elucidate the implications of DCBN-O's biological activity and its potential effects on human health.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2,6-Dichlorobenzonitrile N-oxide is derived from 2,6-dichlorobenzonitrile (DCBN) through oxidation processes. It exhibits unique chemical properties that make it suitable for various applications in organic synthesis. The compound can participate in 1,3-dipolar cycloaddition reactions , which are valuable for constructing complex molecular architectures.

Herbicidal Activity

DCBN is primarily known for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, making it effective against a variety of weeds. The N-oxide derivative may enhance the herbicidal activity due to its reactive nature, which can lead to more effective plant uptake and action.

Toxicological Studies

Research indicates that DCBN is a potent nasal toxicant in rodents. Studies have shown that it causes damage to the nasal mucosa through metabolic activation by cytochrome P450 enzymes (CYPs), particularly CYP2A5 in mice. The human orthologs of these enzymes (CYP2A6 and CYP2A13) are also capable of bioactivating DCBN, raising concerns about potential human exposure and toxicity.

Case Study: Bioactivation of DCBN

A study demonstrated that human nasal microsomes could bioactivate DCBN to form glutathione conjugates (GS-DCBN), which serve as biomarkers for exposure and toxicity assessment. The research highlighted that levels of GS-DCBN in nasal wash fluids correlate with DCBN dosage and toxicity effects observed in animal models .

Chemical Reactions Involving DCBN-O

DCBN-O is utilized in various organic synthesis reactions due to its ability to act as a dipolarophile in cycloaddition reactions.

Cycloaddition Reactions

The compound can engage in 1,3-dipolar cycloaddition with alkenes and alkynes, forming isoxazolines and other heterocyclic compounds. This reaction pathway is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 2: Summary of Cycloaddition Reactions

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| 1,3-Dipolar Cycloaddition | DCBN-O + Alkene | Isoxazoline derivatives |

| Isomerization | DCBN-O under acidic conditions | Various isomeric products |

Analyse Chemischer Reaktionen

1,3-Dipolar Cycloaddition Reactions

DCBNO participates in 1,3-dipolar cycloadditions with various dipolarophiles, forming heterocyclic compounds. A notable example is its reaction with alkyl-substituted p-benzoquinones:

Reaction with 2,5-Dimethyl-p-benzoquinone (2a)

-

Rate constants :

Solvent System Rate Constant (dm³·mol⁻¹·s⁻¹) Ethanol : Water (60:40) 5.55 × 10² Chloroform 3.9 × 10⁻³ The rate in ethanol-water is 14,000× faster than in chloroform, attributed to solvent polarity enhancing dipole stabilization and transition-state solvation .

-

Application : This solvent effect facilitates high-yield cycloadduct synthesis due to low adduct solubility in aqueous ethanol, simplifying isolation .

Reactivity with Fulvenes and Other Dipolarophiles

DCBNO reacts with electron-deficient alkenes and alkynes, such as 6-(2-phenylethenyl)fulvene, to form isoxazoline derivatives. Stereoselectivity depends on substituent electronic and steric effects .

Dimerization Pathways

DCBNO undergoes dimerization under specific conditions:

-

Thermal dimerization : Forms furoxans (1,2,5-oxadiazole N-oxides) at ambient temperatures .

-

Catalytic dimerization :

Isomerization to Isocyanates

At elevated temperatures (>100°C), DCBNO isomerizes to 2,6-dichlorophenyl isocyanate. This reaction is irreversible and dominant in sterically unhindered systems .

Structural Influences on Reactivity

The C–N–O bond geometry in DCBNO significantly impacts its reactivity:

-

Crystal structure :

The near-linear arrangement of the CNO group enhances dipole stability, favoring cycloaddition over side reactions .

Bioactivation and Metabolic Reactions

DCBNO’s parent compound, 2,6-dichlorobenzonitrile (dichlobenil), undergoes CYP450-mediated bioactivation in nasal mucosa:

-

Metabolic pathway : CYP2A5/2A13 oxidizes dichlobenil to an epoxide intermediate, which conjugates glutathione (GSH) to form GS-DCBN (detected via LC-MS) .

-

Biomarker potential : GS-DCBN and its derivatives (e.g., N-acetyl-Cys-DCBN) serve as exposure markers due to their correlation with nasal toxicity in rodents .

Eigenschaften

IUPAC Name |

2,6-dichlorobenzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACGZMBUDCYGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#[N+][O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183279 | |

| Record name | 2,6-Dichlorobenzonitrile N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-62-3 | |

| Record name | Benzonitrile, 2,6-dichloro-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2904-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzonitrile N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzonitrile N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzonitrile N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.